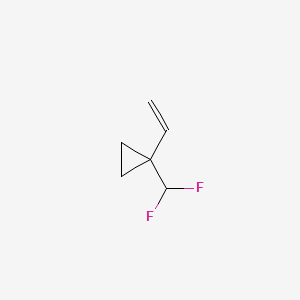
1-(Difluoromethyl)-1-ethenylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-1-ethenylcyclopropane is a compound that features a cyclopropane ring substituted with a difluoromethyl group and an ethenyl group
Preparation Methods
The synthesis of 1-(Difluoromethyl)-1-ethenylcyclopropane can be achieved through several routes. One common method involves the difluoromethylation of cyclopropane derivatives. This process can be carried out using various reagents and catalysts. For instance, the use of difluorocarbene reagents has been reported to be effective in introducing the difluoromethyl group onto the cyclopropane ring . Additionally, metal-catalyzed cross-coupling reactions have been employed to achieve the desired substitution .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
1-(Difluoromethyl)-1-ethenylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl and ethenyl groups can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents used in these reactions include halogenating agents, metal catalysts, and radical initiators. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Difluoromethyl)-1-ethenylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity. It can be used as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: In the agrochemical industry, it is used in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-1-ethenylcyclopropane exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The ethenyl group can also participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1-(Difluoromethyl)-1-ethenylcyclopropane can be compared with other similar compounds such as:
1-(Trifluoromethyl)-1-ethenylcyclopropane: This compound has a trifluoromethyl group instead of a difluoromethyl group. The additional fluorine atom can significantly alter its chemical and biological properties.
1-(Difluoromethyl)-1-propylcyclopropane: This compound has a propyl group instead of an ethenyl group. The longer alkyl chain can affect its reactivity and interactions with molecular targets.
1-(Difluoromethyl)-1-phenylcyclopropane: This compound has a phenyl group instead of an ethenyl group.
Properties
Molecular Formula |
C6H8F2 |
|---|---|
Molecular Weight |
118.12 g/mol |
IUPAC Name |
1-(difluoromethyl)-1-ethenylcyclopropane |
InChI |
InChI=1S/C6H8F2/c1-2-6(3-4-6)5(7)8/h2,5H,1,3-4H2 |
InChI Key |
ROBCCTASCZWUNR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CC1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



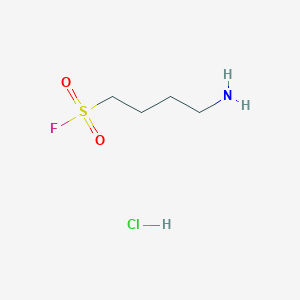
![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)

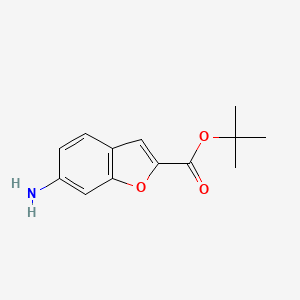
![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)

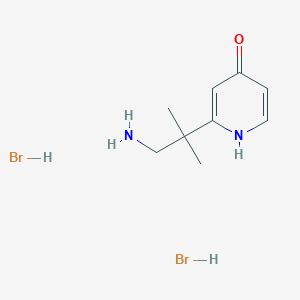
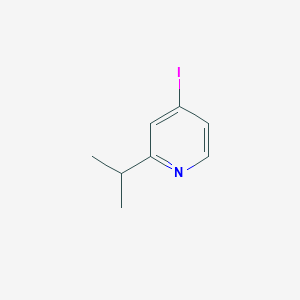

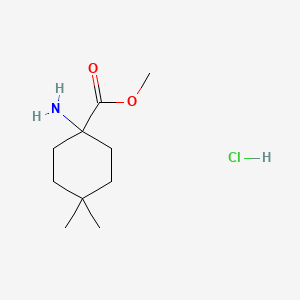
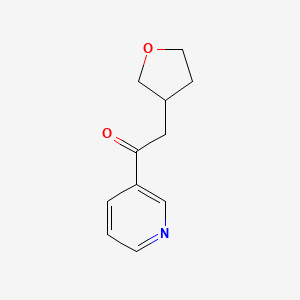

![3-Oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B13497986.png)
